molecular formula C23H23NO3 B3539540 4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide

4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide

Cat. No.: B3539540
M. Wt: 361.4 g/mol
InChI Key: JAINXMDGOWSHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group, an ethylphenyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable halogenating agent, such as thionyl chloride, to form benzyl chloride. The benzyl chloride is then reacted with a phenol derivative to form the benzyloxy intermediate.

    Introduction of the Methoxy Group: The next step involves the introduction of the methoxy group. This can be achieved by reacting the benzyloxy intermediate with a methoxy-substituted benzoyl chloride in the presence of a base, such as pyridine, to form the methoxy-substituted benzamide.

    Formation of the Final Compound: The final step involves the introduction of the ethylphenyl group. This can be achieved by reacting the methoxy-substituted benzamide with an ethylphenylamine derivative in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core are replaced with other groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride, nucleophiles such as amines or alcohols, and bases such as pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives of the benzamide core.

    Substitution: Substituted derivatives with different functional groups on the benzamide core.

Scientific Research Applications

4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Medicine: The compound is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: It is used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide can be compared with other similar compounds, such as:

    4-(benzyloxy)-N-(2-methylphenyl)-3-methoxybenzamide: Similar structure but with a methyl group instead of an ethyl group.

    4-(benzyloxy)-N-(2-ethylphenyl)-3-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(benzyloxy)-N-(2-ethylphenyl)-3-chlorobenzamide: Similar structure but with a chloro group instead of a methoxy group.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

N-(2-ethylphenyl)-3-methoxy-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-3-18-11-7-8-12-20(18)24-23(25)19-13-14-21(22(15-19)26-2)27-16-17-9-5-4-6-10-17/h4-15H,3,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAINXMDGOWSHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.